8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a piperidinyl-triazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins .
Mode of Action
Similar compounds have been shown to interact with their targets throughhydrogen bond and hydrophobic interactions . These interactions can stabilize the target protein, enhancing its function or leading to its degradation .
Biochemical Pathways
It is involved in the folding and assembly of its client proteins, many of which, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been implicated in tumorigenesis .
Pharmacokinetics
Computational studies are often used to predict the pharmacokinetic properties of similar compounds . These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been reported to exhibit significant anti-proliferative activities, particularly against certain cancer cell lines . This suggests that the compound could potentially induce apoptosis or inhibit cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Piperidinyl-Triazole Moiety: This step often involves a click chemistry approach, where an azide-functionalized piperidine reacts with an alkyne-functionalized quinoline under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The triazole and piperidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Chemical Biology: The compound can be used as a probe to study biological processes involving quinoline and triazole-containing molecules.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonyl group (SO2NH2).
Quinoline Derivatives: Compounds with a quinoline core structure.
Triazole-Containing Compounds: Molecules featuring the 1,2,3-triazole ring.
Uniqueness
8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the triazole ring, piperidine moiety, and sulfonyl group in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-[4-(triazol-1-yl)piperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,15-5-1-3-13-4-2-8-17-16(13)15)20-10-6-14(7-11-20)21-12-9-18-19-21/h1-5,8-9,12,14H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKVYXBVPPNWDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.